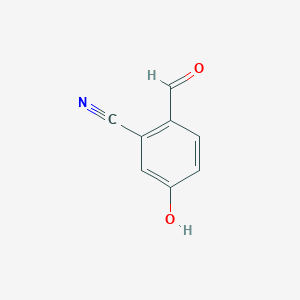
2-Formyl-5-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Formil-5-hidroxibenzonitrilo es un compuesto orgánico con la fórmula molecular C8H5NO2. Se caracteriza por la presencia de un grupo formilo (-CHO) y un grupo hidroxilo (-OH) unidos a un anillo de benzonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
-
De 3-bromo-4-hidroxibenzaldehído:
-
De 2-hidroxibenzonitrilo:
Métodos de producción industrial: Los métodos de producción industrial para el 2-Formil-5-hidroxibenzonitrilo no están bien documentados en el dominio público. Las rutas sintéticas mencionadas anteriormente se pueden ampliar para aplicaciones industriales con modificaciones apropiadas a las condiciones de reacción y las técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.
Reducción: El grupo formilo se puede reducir a un alcohol.
Sustitución: El grupo hidroxilo puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Se pueden utilizar electrófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
El 2-Formil-5-hidroxibenzonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se puede utilizar en el estudio de reacciones catalizadas por enzimas que involucran grupos formilo e hidroxilo.
Industria: Se utiliza en la producción de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción del 2-Formil-5-hidroxibenzonitrilo implica su interacción con varios objetivos moleculares y vías. El grupo formilo puede actuar como electrófilo, participando en reacciones de adición nucleófila. El grupo hidroxilo puede formar enlaces de hidrógeno, influyendo en la reactividad del compuesto y las interacciones con otras moléculas .
Comparación Con Compuestos Similares
Compuestos similares:
- 5-Formil-2-hidroxibenzonitrilo
- 2-Formil-5-metoxifenilborónico ácido
- 5-Formil-2-furóico ácido
- 5-Formil-1H-pirrol-2-carboxílico ácido
Comparación:
- 5-Formil-2-hidroxibenzonitrilo: Estructura similar pero diferente posición del grupo formilo.
- 2-Formil-5-metoxifenilborónico ácido: Contiene un grupo metoxi en lugar de un grupo hidroxilo, lo que afecta su reactividad.
- 5-Formil-2-furóico ácido: Contiene un anillo de furano, lo que lleva a diferentes propiedades químicas.
- 5-Formil-1H-pirrol-2-carboxílico ácido: Contiene un anillo de pirrol, lo que influye en su reactividad y aplicaciones .
El 2-Formil-5-hidroxibenzonitrilo destaca por su combinación única de grupos formilo e hidroxilo en un anillo de benzonitrilo, lo que lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C8H5NO2 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-8(11)2-1-6(7)5-10/h1-3,5,11H |
Clave InChI |
YWJDHFWICIRLON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















